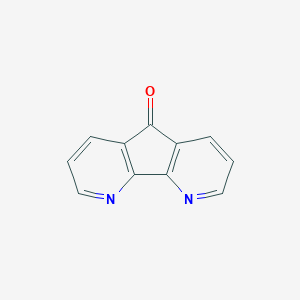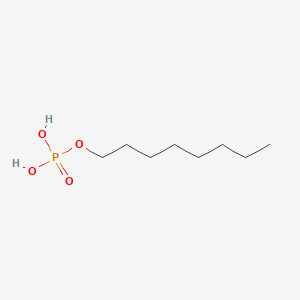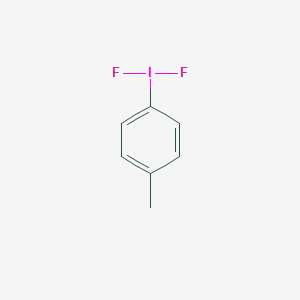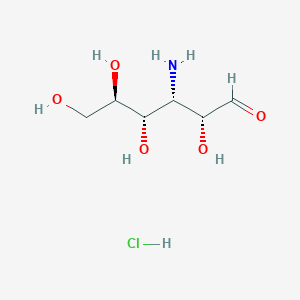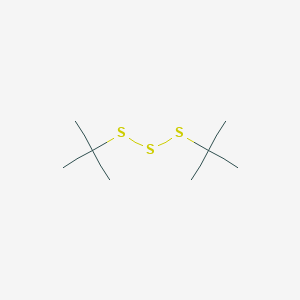
Trisulfide, bis(1,1-dimethylethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisulfide, bis(1,1-dimethylethyl) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as tert-Butyl trisulfide and has the molecular formula C6H14S3. It is a colorless liquid that has a strong odor.
Wirkmechanismus
The mechanism of action of trisulfide, bis(1,1-dimethylethyl) is not fully understood. However, it is believed that it exerts its effects through the generation of reactive oxygen species (ROS) and the inhibition of certain enzymes. ROS are known to induce apoptosis in cells, which may explain the compound's potential use in cancer treatment.
Biochemische Und Physiologische Effekte
Trisulfide, bis(1,1-dimethylethyl) has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against different microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Trisulfide, bis(1,1-dimethylethyl) has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. It is also stable under normal laboratory conditions. However, one of the limitations of using this compound in lab experiments is its strong odor, which can be unpleasant and may require special handling.
Zukünftige Richtungen
There are several future directions for the study of trisulfide, bis(1,1-dimethylethyl). One potential direction is the further study of its antimicrobial activity and its potential use as an alternative to traditional antibiotics. Another direction is the study of its effects on different types of cancer cells and the development of new cancer treatments based on this compound. Additionally, the potential use of this compound in other fields, such as agriculture and environmental science, could also be explored.
Conclusion:
Trisulfide, bis(1,1-dimethylethyl) is a chemical compound that has shown potential for various applications in scientific research. Its synthesis method is relatively simple, and it has been found to have antimicrobial activity and potential use in cancer treatment. While there are limitations to using this compound in lab experiments, its future directions in research are promising, and further studies may lead to new discoveries and applications.
Synthesemethoden
The synthesis of trisulfide, bis(1,1-dimethylethyl) can be achieved through different methods. One of the most common methods is the reaction between tert-butyl mercaptan and sulfur. This reaction is carried out in the presence of a suitable catalyst under controlled conditions. The yield of this reaction is typically high, and the purity of the product can be improved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
Trisulfide, bis(1,1-dimethylethyl) has been studied extensively for its potential applications in various fields. In the medical field, it has shown potential as an antimicrobial agent and has been studied for its effects on different microorganisms. It has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
4253-90-1 |
|---|---|
Produktname |
Trisulfide, bis(1,1-dimethylethyl) |
Molekularformel |
C8H18S3 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
2-(tert-butyltrisulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S3/c1-7(2,3)9-11-10-8(4,5)6/h1-6H3 |
InChI-Schlüssel |
NYLJHRUQFXQNPN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SSSC(C)(C)C |
Kanonische SMILES |
CC(C)(C)SSSC(C)(C)C |
Andere CAS-Nummern |
4253-90-1 |
Synonyme |
di-tert-butyl trisulphide; Di-tert-butyl trisulfide; Di-tert-butyl pertrisulfide; Einecs 224-226-6; Trisulfide, bis(1,1-dimethylethyl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



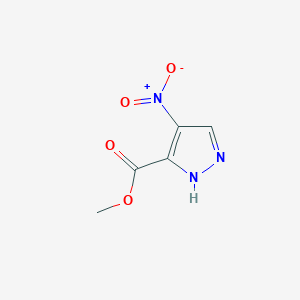

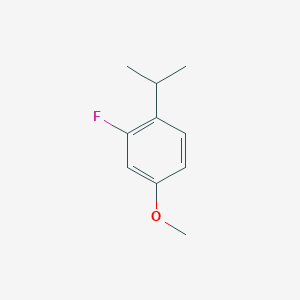
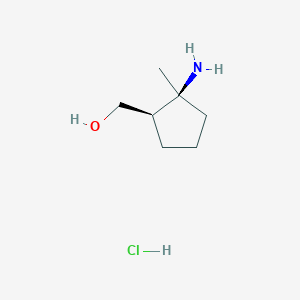
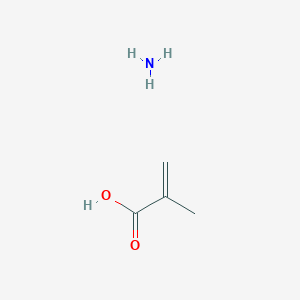
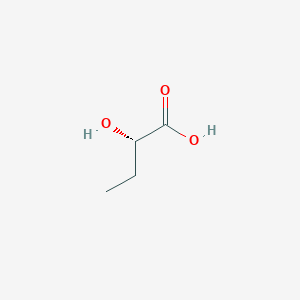
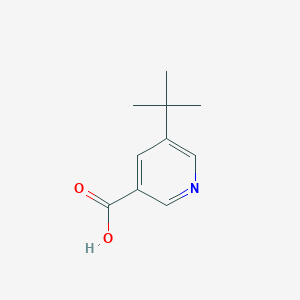
![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)
![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)
